molecular formula C8H13NO3 B2872770 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid CAS No. 103980-33-2

5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid

Cat. No.: B2872770
CAS No.: 103980-33-2
M. Wt: 171.196
InChI Key: VBAUQSXHAMRCSL-UHFFFAOYSA-N
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Description

5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid is a glutaric acid derivative featuring a propenylamine substituent at the fifth carbon position. The compound’s α,β-unsaturated amide moiety (prop-2-en-1-ylamino group) may confer reactivity in Michael addition or polymerization reactions, while the carboxylic acid group enhances solubility in polar solvents .

Properties

IUPAC Name

5-oxo-5-(prop-2-enylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6-9-7(10)4-3-5-8(11)12/h2H,1,3-6H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAUQSXHAMRCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid typically involves the reaction of a suitable precursor with prop-2-en-1-ylamine under controlled conditions. One common method involves the use of a ketone precursor, which undergoes a nucleophilic addition reaction with prop-2-en-1-ylamine, followed by oxidation to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activity. It may act as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, properties, and applications:

Compound Substituent/R-Group Molecular Weight Synthesis & Key Features Applications/Findings
5-Oxo-5-(tritylamino)pentanoic acid (13) Trityl (triphenylmethyl) ~409.5 g/mol Synthesized via 48-hour reflux of N-tritylglutarimide with KOH in ethanol . Intermediate in peptide synthesis; bulky trityl group enhances steric protection .
5-Oxo-5-((1-phenethylpiperidin-4-yl)(phenyl)amino)pentanoic acid (1b) Phenethylpiperidinyl-phenyl ~463.5 g/mol Salt formation with neurokinin-1 antagonists; piperidine ring enables CNS activity . Dual opioid agonist and neurokinin-1 antagonist for pain management .
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid tert-Butyloxycarbonyl (Boc) and hydroxyl 233.3 g/mol Safety data indicates low acute toxicity but unstudied chronic effects . Potential peptide intermediate; Boc group aids in protecting amines during synthesis .
Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6-ylidene)amino)oxy)pentanoate Indoloquinazolinylidene-oxy ~449.4 g/mol Isomeric properties studied via DFT; ester group improves membrane permeability . Anticancer or antimicrobial candidate due to tryptanthrin-like scaffold .
5-Oxo-5-[3-(1-piperidinylcarbonyl)anilino]-pentanoic acid Piperidinylcarbonyl-anilino 318.4 g/mol Commercial availability (Parchem) suggests use in medicinal chemistry . Likely protease or kinase inhibitor due to amide and piperidine motifs .
5-Oxo-5-(pentamethylphenyl)pentanoic acid Pentamethylphenyl 262.3 g/mol High lipophilicity (logP ~3.5); synthesized via Friedel-Crafts acylation . Lipophilic anchor for drug delivery systems .
5-Oxo-5-((4-(piperidin-1-yl)phenyl)amino)pentanoic acid 4-Piperidinylphenyl 290.4 g/mol Purity ≥97%; piperidine enhances basicity and hydrogen-bonding capacity . Targeted for GPCR modulation or enzyme inhibition .

Structural and Functional Comparisons

  • Reactivity: The propenylamino group in the target compound contrasts with bulkier substituents (e.g., trityl, pentamethylphenyl), which hinder nucleophilic attack but improve stability .
  • Solubility : Carboxylic acid derivatives (e.g., 5-hydroxy and Boc-protected analogs) exhibit higher aqueous solubility than ester or aryl-substituted variants . Isopropyl esters (e.g., ) demonstrate tunable polarity for drug formulation .
  • Biological Activity : Piperidine- or phenethyl-containing analogs (e.g., 1b, 19) show CNS penetration and receptor affinity, while indoloquinazolinylidene derivatives () leverage planar heterocycles for intercalation or enzyme inhibition .

Biological Activity

5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid, an organic compound with the molecular formula C8H13NO3, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • A ketone group (oxo)
  • An amino group attached to a prop-2-en-1-yl chain
  • A pentanoic acid backbone

This unique structure allows it to serve as a precursor for various biologically active molecules, including pharmaceuticals and agrochemicals.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in medicinal chemistry. Its derivatives are being explored for their potential therapeutic effects, including:

  • Anti-inflammatory properties
  • Antimicrobial activity
  • Anticancer effects

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. It can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific derivatives being studied .

Antimicrobial Activity

A study highlighted that derivatives of this compound demonstrated significant antibacterial and antifungal activity. For instance, certain compounds derived from this structure were found to be more effective against resistant strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli compared to standard antibiotics like ampicillin .

Anticancer Properties

In cancer research, compounds related to this compound have shown promise in inhibiting tumor growth. For example, a derivative was tested in vitro against human melanoma cells and exhibited cytotoxic effects, leading to cell cycle arrest in the G0/G1 phase . Molecular docking studies suggested that these compounds interact effectively with cancer cell targets, enhancing their potential as therapeutic agents .

Case Study 1: Antibacterial Activity

In a comparative study assessing the antibacterial efficacy of various derivatives, one compound showed a minimum inhibitory concentration (MIC) as low as 0.56 μM against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that modifications to the pentanoic acid component can significantly enhance antibacterial properties .

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer activity of a derivative in vitro against multiple cancer cell lines. The results indicated that the compound induced apoptosis in a concentration-dependent manner while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies .

Comparative Analysis of Related Compounds

Compound NameAntibacterial ActivityAnticancer Activity
This compoundHighModerate
5-Oxo-5-(prop-2-en-1-ylamino)hexanoic acidModerateLow
5-Oxo-5-(prop-2-en-1-ylamino)butanoic acidLowHigh

This table illustrates how variations in the alkyl chain length influence the biological activity of related compounds.

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